

Zileuton: Laboratory Handling & Storage Specifications

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Compound Focus: Zileuton

CAS No.: 111406-87-2

Cat. No.: S547766

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Aspect	Specification
Recommended Storage Temperature	20°C to 25°C (68°F to 77°F) [1] [2]. Short-term excursions permitted between 15°C to 30°C (59°F to 86°F) [2].
Protection Required	Protect from light [3] [2] and moisture [3].
Handling Precautions	Do not crush, split, or chew extended-release tablets [4] [3]. For oral administration in animal studies, tablets are typically suspended in a vehicle like normal saline [5].
Stability & Shelf Life	Refer to the certificate of analysis (CoA) from the supplier for the specific lot number's expiration date.

Detailed Handling Protocols for Research

Receiving and Storage

Upon receipt, immediately inspect the shipment for any damage or temperature excursions if shipped on cold packs. Store the product in its original container within a controlled environment, such as a chemical storage cabinet, that maintains a temperature at 20–25°C and is shielded from light [1] [3] [2].

Preparing for Experimental Use

- **Weighing:** For pure powder forms, use standard laboratory personal protective equipment (PPE) and handle within a fume hood to minimize personal exposure.
- **Formulation:**
 - **In Vitro Studies: Zileuton** can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which should be aliquoted and stored at -20°C to prevent freeze-thaw cycles and hydrolysis.
 - **In Vivo Studies (Oral Administration):** Experimental protocols often use aqueous suspensions. For example, one study administered **zileuton** to mice via oral gavage after suspending the drug in **normal saline (0.9% sodium chloride)** [5]. Ensure the suspension is freshly prepared and vortexed thoroughly before administration to ensure dosing consistency.

Example Experimental Protocol: In Vivo Efficacy Study

This protocol outlines a method to evaluate **zileuton**'s antidepressant-like effect in a mouse model, based on a published study [5].

1. Aim To evaluate the antidepressant efficacy of **zileuton** in a murine model of unpredictable chronic mild stress (UCMS)-induced depression.

2. Materials

- **Animals:** Swiss albino mice (e.g., 25-35 g).
- **Test Compound: Zileuton.**
- **Vehicle:** Normal saline (0.9% NaCl).
- **Positive Control:** Fluoxetine (20 mg/kg).
- **Equipment:** Tail suspension test (TST) and forced swim test (FST) apparatuses, ELISA kit for Interleukin-6 (IL-6).

3. Methodology

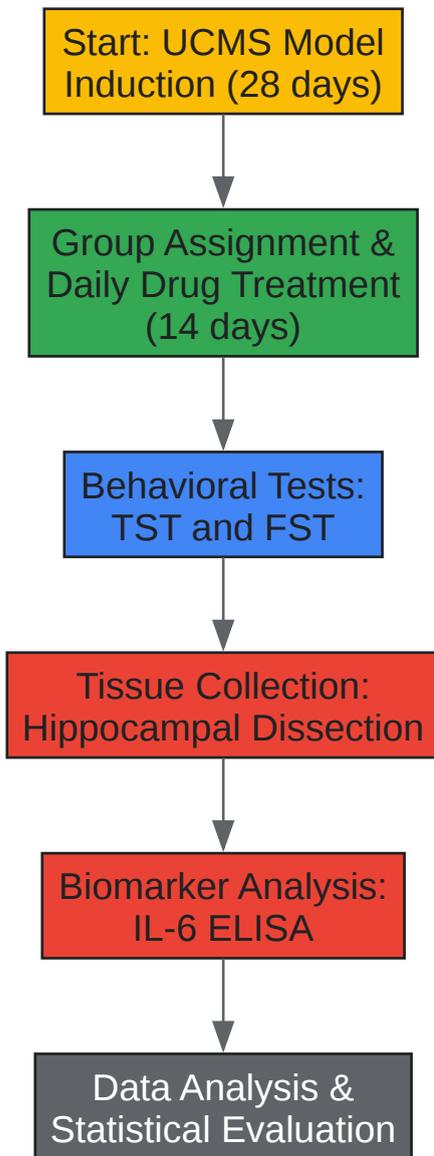
- **Induction of Depression Model:**
 - Expose mice to UCMS for 28 days. Stressors include cage tilting, continuous lighting, and cage shaking, applied unpredictably [5].
- **Drug Treatment:**
 - After induction, randomly assign mice to groups (n=6): Disease Control (vehicle), Positive Control (Fluoxetine, 20 mg/kg), and **Zileuton**-treated (e.g., 50 mg/kg).

- Administer drugs orally via gavage once daily for 14 days. Continue the UCMS protocol during this period [5].
- **Behavioral Assessment:**
 - **Tail Suspension Test (TST):** Adhere tape over the mouse's tail and suspend it 58 cm above a surface. Record the duration of immobility over a 5-minute session [5].
 - **Forced Swim Test (FST):** Place individual mice in a plexiglass cylinder (25 cm height, 12 cm diameter) filled with water ($25 \pm 3^\circ\text{C}$) to a 15 cm depth. Record the duration of immobility during a 5-minute test [5].
 - A significant decrease in immobility time in treated groups compared to the disease control indicates an antidepressant-like effect.
- **Biochemical Analysis:**
 - On the final day, euthanize the animals and dissect the hippocampal tissue.
 - Homogenize the tissue and estimate the levels of Interleukin-6 (IL-6) using a commercial ELISA kit, following the manufacturer's instructions [5].
 - A significant reduction in IL-6 levels suggests a reduction in neuroinflammation.

4. Data Analysis Use descriptive statistics and one-way ANOVA to compare results between groups, with a p-value < 0.05 considered statistically significant [5].

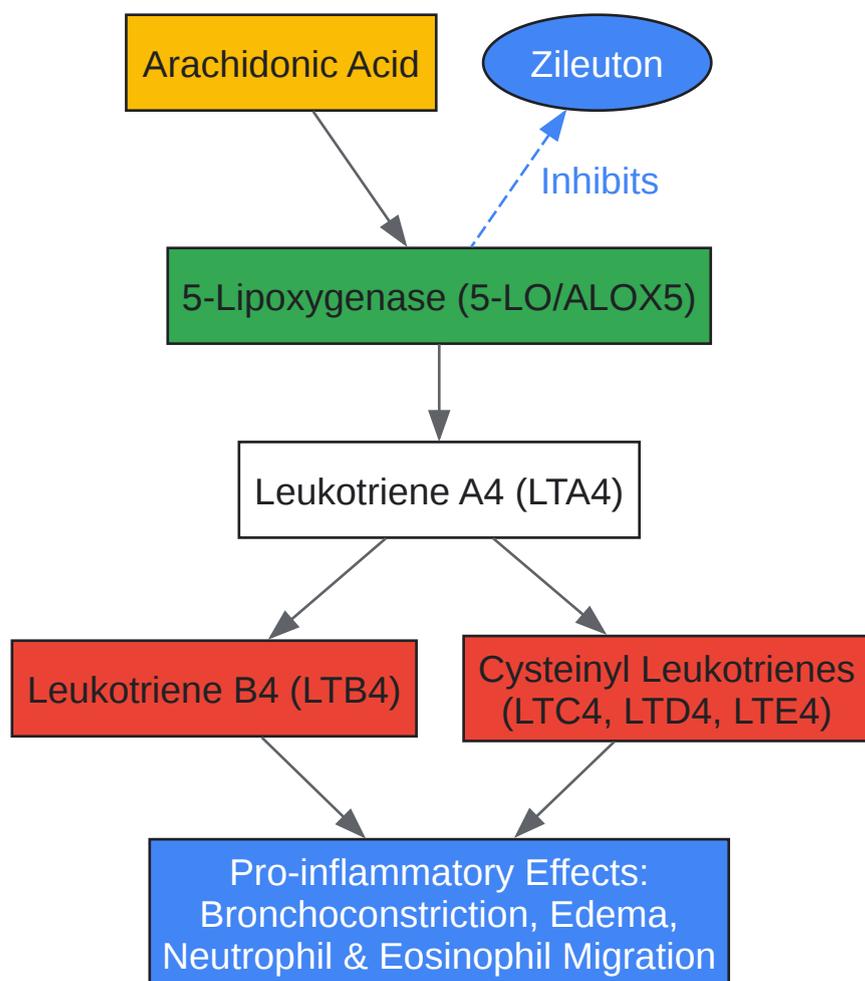
Experimental Workflow and Mechanism of Action

The following diagram illustrates the experimental workflow from the protocol described above:



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Zileuton is a selective 5-lipoxygenase (5-LO/ALOX5) inhibitor. Its primary mechanism of action involves blocking the conversion of arachidonic acid to leukotriene A4 (LTA4), thereby inhibiting the synthesis of all downstream leukotrienes (LTB4, LTC4, LTD4, LTE4) [4]. This pathway is central to its anti-inflammatory effects in asthma and its investigated roles in other conditions.



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Critical Safety & Interaction Notes for Researchers

- **Hepatotoxicity:** **Zileuton** is associated with a risk of drug-induced liver injury. In a clinical trial, **2.5%** of patients receiving the extended-release formulation had ALT elevations ≥ 3 times the upper limit of normal [1]. Researchers should be aware of this and handle the compound with appropriate caution.
- **Drug-Drug Interactions:** **Zileuton** is a weak inhibitor of CYP1A2 and can increase the plasma concentration of co-administered drugs metabolized by this pathway [4] [6]. In research settings, this is critical for designing combination studies. Key interactions include:
 - **Theophylline:** Reduced clearance; monitor levels if used in models [4] [1].
 - **Warfarin:** Increased prothrombin time [4] [1].
 - **Propranolol:** Increased serum levels, leading to bradycardia and hypotension risk [4].

Research Applications & repurposing Potential

Beyond its approved use for asthma, **zileuton** is being investigated in various research areas, highlighting its repurposing potential [4]:

- **Neuroinflammation & Depression:** Preclinical studies show that **zileuton** (50 mg/kg) reduces immobility time in forced swim and tail suspension tests and lowers hippocampal IL-6, indicating antidepressant-like effects likely through an anti-inflammatory mechanism [5] [7].
- **Oncology: Zileuton-**loaded polymeric micelles have been studied in breast cancer models, showing a reduction in intratumoral cancer stem cells and circulating tumor cells [8]. It has also been researched, alone or with imatinib, for inhibiting chronic myeloid leukemia [4].
- **Other Areas:** Research supports its potential use in chronic obstructive pulmonary disease (COPD), aspirin-induced asthma, and dermatological conditions like atopic dermatitis [4].

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